molecular formula C13H10N2O3 B1664616 4-Nitrobenzanilide CAS No. 3460-11-5

4-Nitrobenzanilide

Cat. No. B1664616
Key on ui cas rn: 3460-11-5
M. Wt: 242.23 g/mol
InChI Key: KCBREZOWOLOPLW-UHFFFAOYSA-N
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Patent
US05331099

Procedure details

A three-necked round-bottom flask equipped with a Dean-Strak trap and gas inlet line was charged with benzamide (0.2 mole), tetramethylammonium hydroxide dihydrate (0.2 mole) and nitrobenzene (100 mL). The reaction wasstirred for 8 hours at 65° C. with a continuous stream of air sweeping the surface of the reaction. Approximately 5 mL of water and 40 mL of nitrobenzene was collected in the Dean-Stark trap. Another 100 mL ofnitrobenzene was added and the reaction was allowed to stir overnight. A total of 70 mL of nitrobenzene was collected over this time period. The solution was cooled and water was added which caused the immediate precipitation of 4-nitrobenzanilide, i.e., N-(4-nitrophenyl)benzamide. Thesolution was filtered and a dark brown solid was obtained. The solid was washed with hot hexane and air dried to obtain 43.5 g of 4-nitrobenzanilide (90% yield).
Quantity
0.2 mol
Type
reactant
Reaction Step One
Name
tetramethylammonium hydroxide dihydrate
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
C(N)(=O)[C:2]1[CH:7]=[CH:6]C=[CH:4][CH:3]=1.[OH2:10].O.[OH-].[CH3:13][N+:14]([CH3:17])(C)C.[N+:18]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)([O-:20])=[O:19]>>[N+:18]([C:21]1[CH:26]=[CH:25][C:24]([C:13]([NH:14][C:17]2[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=2)=[O:10])=[CH:23][CH:22]=1)([O-:20])=[O:19] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N
Name
tetramethylammonium hydroxide dihydrate
Quantity
0.2 mol
Type
reactant
Smiles
O.O.[OH-].C[N+](C)(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three-necked round-bottom flask equipped with a Dean-Strak trap and gas inlet line
CUSTOM
Type
CUSTOM
Details
the surface of the reaction
CUSTOM
Type
CUSTOM
Details
Approximately 5 mL of water and 40 mL of nitrobenzene was collected in the Dean-Stark trap
ADDITION
Type
ADDITION
Details
Another 100 mL ofnitrobenzene was added
CUSTOM
Type
CUSTOM
Details
A total of 70 mL of nitrobenzene was collected over this time period
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
ADDITION
Type
ADDITION
Details
water was added which
CUSTOM
Type
CUSTOM
Details
the immediate precipitation of 4-nitrobenzanilide, i.e., N-(4-nitrophenyl)benzamide
FILTRATION
Type
FILTRATION
Details
Thesolution was filtered
CUSTOM
Type
CUSTOM
Details
a dark brown solid was obtained
WASH
Type
WASH
Details
The solid was washed with hot hexane and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)NC2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 43.5 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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